3,5-Dimethyl-4-nitroisoxazole

説明

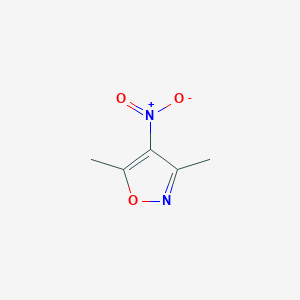

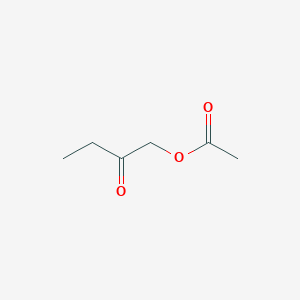

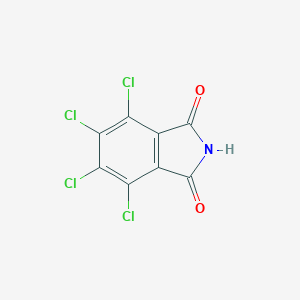

3,5-Dimethyl-4-nitroisoxazole is a chemical compound with the linear formula C5H6N2O3 .

Synthesis Analysis

The synthesis of 3,5-Dimethyl-4-nitroisoxazole involves various methods. One method involves the allylic−allylic alkylation of Morita−Baylis−Hillman (MBH) carbonates under nucleophilic catalysis conditions . Another method involves the reaction of the appropriate 3,5-dimethyl-4-nitroisoxazole with K2PtCl4 .

Molecular Structure Analysis

The 3,5-Dimethyl-4-nitroisoxazole molecule contains a total of 16 bond(s). There are 10 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group(s) (aromatic), and 1 Isoxazole(s) .

Chemical Reactions Analysis

3,5-Dimethyl-4-nitroisoxazole has been used in various chemical reactions. For instance, it has been used as a vinylogous pronucleophile in the allylic−allylic alkylation of Morita−Baylis−Hillman (MBH) carbonates . It has also been used in the synthesis of series of methylene bis-isoxazolo[4,5-b]azepines, via reaction with methylene bis-chalcones .

Physical And Chemical Properties Analysis

3,5-Dimethyl-4-nitroisoxazole is a solid at 20 degrees Celsius . Its molecular weight is 142.11 g/mol .

科学的研究の応用

Synthesis of Methylene Bis-Isoxazolo Azepines

3,5-Dimethyl-4-nitroisoxazole has been used in the synthesis of a series of methylene bis-isoxazolo azepines . This involves a reaction with methylene bis-chalcones . These compounds are of interest due to their potential biological activities.

Creation of Phenylmethylene Bis-Isoxazolo Azepine Derivatives

This compound also plays a role in the creation of phenylmethylene bis-isoxazolo azepine derivatives . These derivatives have been studied for their potential use in various fields of research.

Production of 3-Arylglutaric Acids

3,5-Dimethyl-4-nitroisoxazole has been utilized in the production of 3-arylglutaric acids . These acids are important in the field of organic chemistry and have various applications.

Synthesis of Bis-Isoxazoles

Another application of 3,5-Dimethyl-4-nitroisoxazole is in the synthesis of bis-isoxazoles . Isoxazoles are a class of organic compounds that have been studied for their potential use in medicinal chemistry.

Production of Bis-Pyrazoles

3,5-Dimethyl-4-nitroisoxazole has been used in the production of bis-pyrazoles . Pyrazoles are another class of organic compounds that have been studied for their potential medicinal properties.

Treatment of Chagas Disease

A study has shown that nitroisoxazole derivatives, including 3,5-Dimethyl-4-nitroisoxazole, have potential activity against Trypanosoma cruzi , the parasite that causes Chagas disease. These compounds produce oxidative stress, affecting their ability to fight trypanosomes . The results indicate that these compounds are more effective against the epimastigote form of T. cruzi .

Safety and Hazards

3,5-Dimethyl-4-nitroisoxazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

特性

IUPAC Name |

3,5-dimethyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFLWLYAXYFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294010 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-nitroisoxazole | |

CAS RN |

1123-49-5 | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-4-nitroisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9M8LYU56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 3,5-dimethyl-4-nitroisoxazole?

A1: 3,5-Dimethyl-4-nitroisoxazole has the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. []

Q2: What spectroscopic data is available for 3,5-dimethyl-4-nitroisoxazole?

A2: Various spectroscopic techniques have been employed to characterize 3,5-dimethyl-4-nitroisoxazole. Researchers have used 1H NMR to identify the characteristic signals of the methyl groups and the protons on the isoxazole ring. [, ] Infrared spectroscopy has revealed the presence of specific functional groups, including the nitro group and the isoxazole ring. []

Q3: What are some notable reactions involving 3,5-dimethyl-4-nitroisoxazole as a reagent?

A3: 3,5-Dimethyl-4-nitroisoxazole acts as a versatile building block in various organic reactions. It readily undergoes reactions like:- Vinylogous Henry Reactions: This reaction enables the formation of new carbon-carbon bonds, leading to valuable compounds containing the isoxazole moiety. [, , , ] Researchers have explored both catalyst-free and organocatalytic approaches for this transformation, achieving high yields and selectivity under mild conditions.- Condensation Reactions: 3,5-Dimethyl-4-nitroisoxazole reacts with aldehydes in the presence of bases like piperidine to yield 5-styryl-3-methyl-4-nitroisoxazoles. This reaction showcases its utility in constructing conjugated systems. [, ]- Multicomponent Reactions: Researchers have successfully incorporated 3,5-dimethyl-4-nitroisoxazole into multicomponent reactions, offering streamlined approaches to diverse isoxazole-containing structures. [, ]

Q4: Can you provide examples of how 3,5-dimethyl-4-nitroisoxazole is utilized in synthetic pathways?

A4: 3,5-Dimethyl-4-nitroisoxazole serves as a crucial starting material or intermediate in synthesizing various compounds:- Isoxazole-Thiolane Hybrids: Researchers have developed a one-pot synthesis of isoxazole-thiolane hybrids, leveraging the reactivity of 3,5-dimethyl-4-nitroisoxazole in Knoevenagel condensation and domino sulfa-Michael/intramolecular vinylogous Henry reactions. []- Isoxazolyl Pyridines and Quinolines: Polyethylene glycol (PEG)-mediated functionalization of sp3 C-H bonds in methyl aza-arenes using 3-methyl-4-nitro-5-styrylisoxazoles, derived from 3,5-dimethyl-4-nitroisoxazole, provides a route to isoxazolyl pyridines and quinolines. []- Isoxazole-Oxindole Hybrids: "On water" vinylogous Henry reactions between 3,5-dimethyl-4-nitroisoxazole and isatin afford isoxazole-oxindole hybrids, highlighting the potential of water as a reaction medium in organic synthesis. []

Q5: Has computational chemistry been applied in research involving 3,5-dimethyl-4-nitroisoxazole?

A5: Yes, computational methods have played a role in understanding the reactivity and behavior of 3,5-dimethyl-4-nitroisoxazole:- QM/MM Simulations: Researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the mechanism of DABCO-catalyzed vinylogous Henry reactions of 3,5-dimethyl-4-nitroisoxazole and the influence of solvents on these reactions. [] These simulations provide insights into the reaction pathways and the role of the solvent environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)